molecular formula C25H28N2O4 B11007902 7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one

7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B11007902
M. Wt: 420.5 g/mol
InChI Key: UKNPNSOKTYMWPI-UHFFFAOYSA-N
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Description

7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound with a unique structure that includes a benzazepine core, a phenylpiperidine moiety, and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of starting materials such as 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one and 4-phenylpiperidine, followed by various coupling reactions and functional group transformations .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one apart is its unique combination of structural features, including the benzazepine core and the phenylpiperidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1H-3-benzazepin-2-one

InChI

InChI=1S/C25H28N2O4/c1-30-22-14-20-10-13-27(24(28)16-21(20)15-23(22)31-2)17-25(29)26-11-8-19(9-12-26)18-6-4-3-5-7-18/h3-7,10,13-15,19H,8-9,11-12,16-17H2,1-2H3

InChI Key

UKNPNSOKTYMWPI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3CCC(CC3)C4=CC=CC=C4)OC

Origin of Product

United States

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